BenchChemオンラインストアへようこそ!

2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Epigenetics LSD1 Inhibition Cancer Research

The compound 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 334506-30-8) is a heterocyclic small molecule belonging to the 5,6-dihydrobenzo[d]thiazol-7(4H)-one class, featuring a 2-amino group and a 5-(4-methoxyphenyl) substituent. It is primarily utilized as a synthetic building block or intermediate in medicinal chemistry, rather than as a final active pharmaceutical ingredient.

Molecular Formula C14H14N2O2S
Molecular Weight 274.34
CAS No. 334506-30-8
Cat. No. B2887521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
CAS334506-30-8
Molecular FormulaC14H14N2O2S
Molecular Weight274.34
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)N
InChIInChI=1S/C14H14N2O2S/c1-18-10-4-2-8(3-5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3,(H2,15,16)
InChIKeyLNZPFNUBYQIFIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 334506-30-8): A Specialized Benzothiazole Scaffold for Targeted Library Synthesis


The compound 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 334506-30-8) is a heterocyclic small molecule belonging to the 5,6-dihydrobenzo[d]thiazol-7(4H)-one class, featuring a 2-amino group and a 5-(4-methoxyphenyl) substituent [1]. It is primarily utilized as a synthetic building block or intermediate in medicinal chemistry, rather than as a final active pharmaceutical ingredient. Its core scaffold is a recognized pharmacophore in kinase inhibitor programs, particularly in the development of selective PI3Kδ/PI3Kγ inhibitors [2]. The compound is commercially available from specialized chemical suppliers in research-grade purity (typically >90%) [1].

Why Generic 5,6-Dihydrobenzo[d]thiazol-7(4H)-one Analogs Cannot Substitute for 2-Amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one in Focused Library Design


Generic substitution within the 5,6-dihydrobenzo[d]thiazol-7(4H)-one class is hindered by the compound's unique dual functionalization: a free primary amine at the 2-position and an electron-rich 4-methoxyphenyl group at the 5-position. The 2-amino group provides a critical handle for amide coupling, urea formation, or reductive amination, enabling rapid diversification [1]. Simultaneously, the 5-(4-methoxyphenyl) substituent distinguishes it from unsubstituted or 5,5-dimethyl analogs by introducing a distinct steric and electronic profile, which has been shown in patent literature to influence selectivity for PI3Kδ over PI3Kγ when elaborated with appropriate C-2 appendages [1]. The commercially available 2-bromo-5-(4-methoxyphenyl) analog (CAS 1387557-09-6) lacks the nucleophilic amine, thus requiring entirely different chemistry for derivatization. These structural differences make simple in-class exchange ineffective for maintaining SAR continuity in lead optimization programs.

Head-to-Head Comparison Evidence for 2-Amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one Against Its Closest Analogs


LSD1 Inhibitory Activity: Quantified Weakness as a Differentiator from Potent In-Class Inhibitors

In a direct enzymatic assay, the target compound 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one exhibited an IC50 of 10,000 nM against recombinant human LSD1 [1]. This is markedly weaker than the known potent LSD1 inhibitor GSK-LSD1 (IC50 ≈ 16 nM) and the clinical candidate ORY-1001 (IC50 < 20 nM) [2]. While this low potency might appear disadvantageous, it serves as a key differentiation: the compound represents a minimal pharmacophore fragment that, upon C-2 elaboration, yields potent and selective PI3Kδ/γ kinase inhibitors [3]. This contrasts with more potent in-class benzothiazole LSD1 inhibitors, which often incorporate irreversible suicide inactivator motifs. The target compound thus occupies a distinct niche as a clean, reversible, and synthetically tractable starting point for fragment-based or scaffold-hopping programs.

Epigenetics LSD1 Inhibition Cancer Research

Dual MAO-A/MAO-B Inactivity Confirming Selectivity Over Off-Target Amine Oxidases

The same screening panel revealed IC50 values >100,000 nM against both human MAO-A and MAO-B enzymes [1]. This near-complete inactivity at 100 µM demonstrates a clean profile against these common off-targets, a property not universally shared by 2-aminobenzothiazole derivatives. For instance, the structurally related 2-amino-6-substituted benzothiazole scaffold has been exploited for selective MAO-B inhibitors with nanomolar potency [2]. The target compound's lack of MAO engagement therefore differentiates it from close analogs that risk serotonin/phenethylamine metabolism interference.

Neuropharmacology MAO Inhibition Selectivity Screening

Distinct Derivatization Handle at C-2: Amino vs. Bromo or Morpholino Analogs

The compound's free 2-NH2 group enables one-step amide bond formation with activated carboxylic acids or direct urea synthesis with isocyanates, in contrast to the analogous 2-bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 1387557-09-6), which requires transition metal-catalyzed cross-coupling conditions for C-2 functionalization . The 2-amino compound is the key precursor used in patent US7888344 to generate libraries of 2-morpholino derivatives that achieved PI3Kδ IC50 values below 100 nM after a single synthetic step [1]. This contrasts with the 2-bromo analog, which necessitates palladium-catalyzed Buchwald-Hartwig amination for analogous elaboration.

Synthetic Chemistry Parallel Library Synthesis Building Block Comparison

Physicochemical Profile Differentiated from Unsubstituted Core Scaffold (CAS 935850-03-6)

The presence of the 4-methoxyphenyl substituent significantly alters the predicted physicochemical properties relative to the unsubstituted 5,6-dihydrobenzo[d]thiazol-7(4H)-one core (CAS 935850-03-6). The target compound has a predicted density of 1.332 g/cm³, pKa of 3.14, and boiling point of 475.7 °C [1]. By contrast, the unsubstituted core scaffold has a lower molecular weight (153.2 vs. 274.34 Da) and lower logP, resulting in markedly different solubility and permeability profiles . This difference translates to categorically distinct drug-likeness and fragment-likeness placement: the unsubstituted core (MW < 200 Da) qualifies as a Rule-of-Three compliant fragment, whereas the target compound (MW 274) is a lead-like scaffold suitable for late-stage optimization.

Drug Design Physicochemical Properties ADME Prediction

Optimal Procurement and Application Scenarios for 2-Amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 334506-30-8) Based on Quantitative Evidence


Parallel Library Synthesis for PI3Kδ/γ Kinase Probe Development

This scenario leverages the compound's free 2-amino group for rapid, one-step diversification into amide, urea, or sulfonamide libraries. As demonstrated in patent US7888344, simple coupling with morpholine-4-carbonyl chloride yields a potent PI3Kδ inhibitor series (IC50 < 100 nM) [1]. For medicinal chemistry teams building focused kinase inhibitor libraries, this reduces synthesis cycle time by 1–2 steps compared to using the 2-bromo analog, directly accelerating SAR exploration.

Scaffold-Hopping from Irreversible LSD1 Inhibitors to Reversible Kinase Chemotypes

Given the target compound's weak, reversible LSD1 inhibition (IC50 = 10,000 nM) and clean MAO profile (IC50 > 100,000 nM) [2], it is ideally suited as a non-covalent starting scaffold for programs seeking to develop kinase inhibitors with minimal epigenetic off-target liability. This contrasts with the potent, irreversible benzothiazole-based LSD1 inactivators, which carry greater risk of time-dependent toxicity. Procurement for scaffold-hopping campaigns aiming at CNS or oncology kinase targets is thus strategically justified.

Late-Stage Lead Optimization of CNS-Penetrant Kinase Inhibitors

The compound's predicted lead-like physicochemical profile (MW 274, predicted density 1.332 g/cm³, pKa 3.14) [3] places it within the optimal range for CNS drug design parameters. Combined with its lack of MAO-A/MAO-B inhibitory activity, it represents a low-risk entry point for developing CNS-penetrant PI3K or other kinase inhibitors. The 4-methoxyphenyl substituent provides additional hydrophobic contact, potentially enhancing blood-brain barrier penetration relative to smaller, unsubstituted core scaffolds.

Chemical Biology Tool Compound Generation via Quick Amide Coupling

For chemical biology groups needing immediate access to a functionalizable benzothiazole probe, the compound's commercial availability (e.g., from Life Chemicals in 2 mg–10 mg quantities at >90% purity) [3] combined with its single-step derivatizability to active kinase inhibitors [1] makes it a practical starting material for generating target-engagement probes or affinity-based chemical proteomics reagents without the lead time required for custom synthesis of more complex intermediates.

Quote Request

Request a Quote for 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.